molecular formula C26H24ClN3O3 B382336 5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione CAS No. 325854-84-0

5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

Cat. No.: B382336
CAS No.: 325854-84-0
M. Wt: 461.9g/mol
InChI Key: LMCZNLCTHQTFPL-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon This particular compound features a pyrrolo[3,4-d]isoxazole core, which is a fused ring system combining pyrrole and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Isoxazole Ring: This can be synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.

    Coupling Reactions: The chlorophenyl, dimethylaminophenyl, and methylphenyl groups can be introduced through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This can include:

    Catalysis: Using catalysts to increase reaction efficiency.

    Flow Chemistry: Continuous flow reactors to improve reaction control and scalability.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen atoms or other functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science:

Biology

    Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine

    Pharmaceuticals: Potential use as a drug candidate for various therapeutic applications.

Industry

    Polymers: Used in the synthesis of advanced polymers with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-phenylpyrrole
  • 3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)isoxazole

Uniqueness

The unique combination of the pyrrolo[3,4-d]isoxazole core with the specific substituents (chlorophenyl, dimethylaminophenyl, and methylphenyl) gives this compound distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O3/c1-16-8-4-6-10-20(16)30-23(17-12-14-18(15-13-17)28(2)3)22-24(33-30)26(32)29(25(22)31)21-11-7-5-9-19(21)27/h4-15,22-24H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCZNLCTHQTFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4Cl)C5=CC=C(C=C5)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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